Fenbufen sodium - 77479-09-5

Fenbufen sodium

Catalog Number: EVT-13931099
CAS Number: 77479-09-5
Molecular Formula: C16H13NaO3
Molecular Weight: 276.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fenbufen sodium is classified under several categories, including:

  • Non-steroidal anti-inflammatory agents
  • Analgesics
  • Cyclooxygenase inhibitors
  • Propionates

It is recognized as a small molecule drug with the DrugBank accession number DB08981 and has various synonyms such as 4-(4-biphenyl)-4-oxobutanoic acid and 3-(4-biphenylylcarbonyl)propionic acid .

Synthesis Analysis

Methods and Technical Details

Fenbufen sodium can be synthesized through several methods, with the most notable being the Friedel-Crafts acylation of biphenyl with succinic anhydride. This reaction typically employs aluminum chloride as a catalyst in a nitrobenzene solvent, leading to the formation of the desired product .

A more refined method involves the sodium carbonate-sulfuric acid process, where crude fenbufen is treated with sodium carbonate in water under controlled heating. The product is then crystallized from ethanol after adjusting pH using sulfuric acid, yielding a high-purity compound .

The following steps summarize the synthesis process:

  1. Dissolution: Crude fenbufen is dissolved in a sodium carbonate solution.
  2. Decolorization: Activated carbon is added to remove impurities.
  3. Acidification: The solution is acidified to precipitate fenbufen.
  4. Crystallization: The product is recrystallized from ethanol to achieve purity.
Molecular Structure Analysis

Structure and Data

The molecular formula of fenbufen sodium is C16H14O3C_{16}H_{14}O_3, with a molecular weight of approximately 254.29 g/mol. The structural representation includes:

  • IUPAC Name: 4-{[1,1'-biphenyl]-4-yl}-4-oxobutanoic acid
  • CAS Number: 36330-85-5

The compound features a biphenyl group attached to a propionic acid derivative, contributing to its pharmacological activity .

Structural Characteristics

  • Melting Point: 184-187 °C
  • Boiling Point: Approximately 357.5 °C (estimated)
  • Solubility: Slightly soluble in acetone and ethanol; very slightly soluble in water .
Chemical Reactions Analysis

Reactions and Technical Details

Fenbufen sodium undergoes various chemical reactions typical of carboxylic acids and ketones. It can participate in esterification reactions, where it reacts with alcohols to form esters, which are often more soluble and can enhance bioavailability.

Additionally, fenbufen can be metabolized in the body to form active metabolites such as 4-hydroxy-4-biphenylbutyric acid and 4-biphenyl acetic acid. These metabolites exhibit greater potency than fenbufen itself and have longer half-lives in circulation, allowing for once-daily dosing regimens .

Mechanism of Action

Fenbufen sodium exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, fenbufen reduces the production of prostaglandins, which are responsible for initiating inflammatory responses and pain signaling pathways.

Process and Data

The inhibition of prostaglandin synthesis leads to:

  • Decreased inflammation
  • Reduced pain sensation
  • Lowered fever response

This mechanism makes fenbufen effective not only for chronic inflammatory conditions but also for acute pain relief .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Density: Approximately 1.1565 g/cm³ (estimated)
  • Refractive Index: About 1.5600 (estimated)

Chemical Properties

  • pKa: Approximately 4.3 (indicating weak acidity)
  • Storage Conditions: Should be kept at temperatures between 2°C to 8°C to maintain stability .
Applications

Fenbufen sodium has several scientific applications primarily in pharmacology:

  • Anti-inflammatory Treatments: Used extensively in managing conditions like osteoarthritis and rheumatoid arthritis.
  • Analgesic Use: Effective for pain relief in various musculoskeletal disorders.
  • Research Applications: Studied for its metabolic pathways and potential interactions with other drugs due to its unique mechanism of action.
Pharmacological Mechanisms of Fenbufen Sodium

Cyclooxygenase Inhibition Pathways

Fenbufen sodium exerts its primary anti-inflammatory effects through non-selective cyclooxygenase (COX) inhibition. As a prodrug, it lacks intrinsic COX-inhibiting activity but transforms into active metabolites—primarily biphenylacetic acid (BPAA)—that inhibit both COX-1 and COX-2 isoforms. BPAA binds COX enzymes with a measured Ki of 0.88 μM, suppressing prostaglandin (PG) synthesis by 80% in muscular tissue [1] [3]. This inhibition disrupts the arachidonic acid cascade, reducing pro-inflammatory mediators like PGE₂ and thromboxane A₂ [4] [6].

Tissue-specific COX dynamics further modulate fenbufen’s activity:

  • COX-1 inhibition: Predominantly affects constitutive enzyme activity in non-inflammatory tissues, contributing to baseline physiological PG regulation.
  • COX-2 inhibition: Mediates anti-inflammatory effects in sites of tissue injury or inflammation, where inducible COX-2 expression amplifies PG production [7].

Structurally, fenbufen derivatives with para-hydroxy or para-amino substitutions exhibit enhanced COX-2 selectivity, as demonstrated by molecular docking studies. For example, p-hydroxy-fenbufen achieves 94% COX-2 inhibition efficiency—comparable to celecoxib—due to optimized hydrogen bonding within the COX-2 active site [5].

Table 1: COX Inhibition Profile of Fenbufen and Metabolites

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Ratio (COX-2:COX-1)
Fenbufen (prodrug)>100>100N/A
Biphenylacetic acid1.80.90.5
p-Hydroxy-fenbufen32.514.00.43

Prodrug Activation and Metabolite Bioactivity

Fenbufen’s design as a bioprecursor prodrug necessitates hepatic metabolism for activation. Its absorption occurs rapidly post-oral administration, with peak plasma concentrations achieved within 70 minutes. Food delays absorption but does not reduce bioavailability [6].

Metabolic conversion involves cytochrome P450 (CYP) enzymes, primarily CYP1A2:

  • Initial oxidation: Fenbufen’s alkanone side chain undergoes ω- and ω-1 hydroxylation.
  • Chain shortening: β-oxidation metabolizes hydroxylated intermediates to BPAA, the principal bioactive metabolite [8].BPAA exhibits a plasma half-life of 10–17 hours due to high protein binding (>99%), enabling sustained therapeutic effects [1] [6].

Structure-activity relationships highlight the importance of side-chain engineering:

  • Fenbufen’s 4-oxobutanoic acid chain requires hepatic shortening to acetic acid (BPAA) for COX inhibition.
  • Analogues with methylene modifications (e.g., flobufen) or extended chains (e.g., itanoxone) undergo similar β-oxidation to yield active arylacetic acids [8].

Molecular docking confirms fenbufen occupies the CYP1A2 catalytic pocket similarly to nabumetone—an established prodrug—with binding stabilized by:

  • Hydrophobic interactions with Phe226 and Ala317.
  • π-stacking with Thr321 [8].

Table 2: Pharmacokinetic Parameters of Fenbufen and Metabolites

ParameterFenbufenBiphenylacetic acid (BPAA)
Plasma Half-life10 h10–17 h
Plasma Protein Binding99%>99%
Peak Plasma Time70 min90–120 min
Renal Excretion<5%65% (as conjugates)

Immunomodulatory Effects on Cell-Mediated and Humoral Immunity

Beyond COX inhibition, fenbufen sodium modulates immune response pathways. In murine models, it significantly suppresses:

  • Cell-mediated immunity (CMI): At doses of 2–10 mg/kg, fenbufen inhibits delayed-type hypersensitivity (DTH) reactions by 38–74% following dinitrofluorobenzene challenge, indicating reduced T-cell activation [3].
  • Humoral immunity (HI): Antibody titers against human RBC antigens decrease by 60% in hemagglutination assays, demonstrating impaired B-cell responsiveness [3].

Molecular immunomodulation involves:

  • Redox balance restoration: Fenbufen normalizes superoxide dismutase (SOD) and catalase activities while reducing malondialdehyde (MDA) in cyclophosphamide-induced neutropenia—evidence of attenuated oxidative stress in immune cells [3].
  • Membrane stabilization: In RBC membrane stabilization assays, fenbufen achieves IC₅₀ values of 14.0 μg/mL (vs. 61.0 μg/mL for diclofenac), preventing osmotic lysis during inflammation [3].
  • Protein denaturation inhibition: With IC₅₀ values of 50.5 μg/mL (egg albumin) and 66.2 μg/mL (bovine serum albumin), it limits antigenic protein aggregation [3].

These effects position fenbufen as a dual-action immunomodulator, targeting both innate (e.g., neutrophil oxidative bursts) and adaptive (e.g., antibody production) immunity.

Table 3: Immunomodulatory Activity of Fenbufen Sodium

AssayEffective Dose (mg/kg)Inhibition/ModulationReference
Delayed-type hypersensitivity1074% reduction [3]
Hemagglutination antibody titer1060% reduction [3]
RBC membrane stabilizationN/A (IC₅₀ = 14.0 μg/mL)65% at 100 μg/mL [3]
Cyclophosphamide-induced neutropenia10SOD/CAT restoration [3]

Properties

CAS Number

77479-09-5

Product Name

Fenbufen sodium

IUPAC Name

sodium;4-oxo-4-(4-phenylphenyl)butanoate

Molecular Formula

C16H13NaO3

Molecular Weight

276.26 g/mol

InChI

InChI=1S/C16H14O3.Na/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11H2,(H,18,19);/q;+1/p-1

InChI Key

XVQJIQGMWDJLSO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.